Tetraphenylphosphonium hexafluoroantimonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

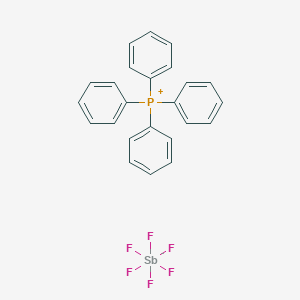

Tetraphenylphosphonium hexafluoroantimonate is an organophosphorus compound with the molecular formula C24H20F6PSb. It is a salt composed of the tetraphenylphosphonium cation and the hexafluoroantimonate anion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraphenylphosphonium hexafluoroantimonate can be synthesized through the reaction of tetraphenylphosphonium chloride with antimony pentafluoride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product. The reaction can be represented as follows:

[ \text{P(C}_6\text{H}_5\text{)}_4\text{Cl} + \text{SbF}_5 \rightarrow \text{P(C}_6\text{H}_5\text{)}_4\text{SbF}_6 + \text{Cl}^- ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraphenylphosphonium hexafluoroantimonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hexafluoroantimonate anion is replaced by other nucleophiles.

Oxidation and Reduction: The tetraphenylphosphonium cation can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield tetraphenylphosphonium chloride and hexafluoroantimonate salts .

Wissenschaftliche Forschungsanwendungen

Tetraphenylphosphonium hexafluoroantimonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in studies involving ion transport and membrane potential due to its ability to interact with biological membranes.

Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of tetraphenylphosphonium hexafluoroantimonate involves its interaction with molecular targets such as enzymes and membrane proteins. The tetraphenylphosphonium cation can penetrate biological membranes and affect membrane potential, influencing cellular processes. The hexafluoroantimonate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetraphenylphosphonium chloride

- Tetraphenylphosphonium bromide

- Tetraphenylphosphonium iodide

- Tetraphenylphosphonium hexachloroantimonate

Uniqueness

Tetraphenylphosphonium hexafluoroantimonate is unique due to the presence of the hexafluoroantimonate anion, which imparts distinct chemical properties such as high stability and reactivity. Compared to other tetraphenylphosphonium salts, it exhibits different solubility and reactivity profiles, making it suitable for specific applications in research and industry .

Biologische Aktivität

Tetraphenylphosphonium hexafluoroantimonate (TPP-HFAS) is an organophosphorus compound with the molecular formula C24H20F6PSb, known for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

TPP-HFAS is composed of the tetraphenylphosphonium cation and the hexafluoroantimonate anion. It is synthesized through the reaction of tetraphenylphosphonium chloride with antimony pentafluoride, typically in organic solvents like dichloromethane at low temperatures. The compound is recognized for its stability and ability to interact with biological membranes, making it a subject of interest in various scientific fields, particularly in biology and medicine.

Mechanisms of Biological Activity

Membrane Interaction:

TPP-HFAS can penetrate biological membranes due to its lipophilic nature. This property allows it to influence membrane potential and ion transport across cellular membranes, which are critical for various cellular processes.

Influence on Cellular Processes:

The compound has been studied for its effects on cell signaling pathways and apoptosis. Research indicates that TPP-HFAS can induce apoptosis in certain cancer cell lines by modulating reactive oxygen species (ROS) production and affecting mitochondrial function .

Case Studies

-

Anticancer Activity:

A study investigated the effects of TPP-HFAS on colorectal cancer (CRC) cells. The results demonstrated that TPP-HFAS significantly inhibited cell proliferation and induced apoptosis through ROS overproduction. The study highlighted the compound's potential as a therapeutic agent against CRC by targeting specific cellular pathways involved in growth and survival . -

Ion Transport Studies:

Another research focused on the ion transport mechanisms facilitated by TPP-HFAS. The findings revealed that TPP-HFAS could alter membrane potential in model membranes, enhancing ion transport efficiency. This characteristic may be beneficial for drug delivery systems, where controlled release of therapeutic agents is crucial.

Data Table: Summary of Biological Activity Studies

Comparison with Similar Compounds

TPP-HFAS exhibits distinct properties compared to other tetraphenylphosphonium salts such as tetraphenylphosphonium chloride and bromide. The presence of the hexafluoroantimonate anion contributes to its unique stability and reactivity profile, making it suitable for specific applications in research and industry.

Comparison Table: Tetraphenylphosphonium Salts

| Compound | Anion | Stability | Biological Activity |

|---|---|---|---|

| This compound (TPP-HFAS) | Hexafluoroantimonate | High | Significant in cancer studies |

| Tetraphenylphosphonium Chloride | Chloride | Moderate | Limited biological studies |

| Tetraphenylphosphonium Bromide | Bromide | Moderate | Limited biological studies |

Eigenschaften

IUPAC Name |

hexafluoroantimony(1-);tetraphenylphosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.6FH.Sb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;;;;/h1-20H;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFQTLYSKKHULX-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F6PSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625311 |

Source

|

| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124329-50-6 |

Source

|

| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.